2-[(But-3-yn-1-yl)oxy]pyridine
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Overview
Description
2-[(But-3-yn-1-yl)oxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a but-3-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)oxy]pyridine typically involves the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is performed between an aryl halide and an alkyne. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This method is favored due to its efficiency and the high yields it can produce .
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(But-3-yn-1-yl)oxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The but-3-yn-1-yloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can also interact with aromatic residues in the active site, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Similar structure but with a different substitution pattern on the pyridine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar but-1-en-3-yn-1-yl group but attached to an indole ring.
Uniqueness
2-[(But-3-yn-1-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-1-yloxy group allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
835596-19-5 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-but-3-ynoxypyridine |
InChI |
InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h1,4-7H,3,8H2 |
InChI Key |
MDUJLJVDPGVRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC=CC=N1 |
Origin of Product |
United States |
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